molecular formula C17H14F3NO3S2 B2641442 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2097934-28-4

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2641442
CAS No.: 2097934-28-4
M. Wt: 401.42
InChI Key: FKSVWAHVJBSGER-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a synthetic benzenesulfonamide derivative developed for biochemical research. This compound is of significant interest in the study of nuclear receptor signaling pathways. Its structural features are characteristic of molecules that modulate the activity of Retinoic Acid Receptor-Related Orphan Receptors (RORs) . Specifically, the 3-(trifluoromethyl)benzenesulfonamide moiety is a key pharmacophore found in high-affinity synthetic ligands that act as inverse agonists for RORalpha and RORgamma . These receptors are critical transcription factors that regulate a variety of physiological processes, including metabolic homeostasis, circadian rhythm, and immune cell function . Consequently, research tools that can selectively inhibit ROR activity are valuable for investigating underlying mechanisms and developing potential therapeutic strategies for immune-metabolic disorders and autoimmune diseases. This compound is presented as a chemical probe to help elucidate the complex biology of nuclear receptors and is strictly for research applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO3S2/c18-17(19,20)13-3-1-4-14(9-13)26(22,23)21-10-15(12-6-8-25-11-12)16-5-2-7-24-16/h1-9,11,15,21H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSVWAHVJBSGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic synthesis. One possible route includes:

    Formation of the Intermediate: The initial step involves the synthesis of a key intermediate, such as 2-(furan-2-yl)-2-(thiophen-3-yl)ethanol, through a coupling reaction between furan and thiophene derivatives.

    Sulfonamide Formation: The intermediate is then reacted with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and minimal environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, potentially leading to the formation of diketone derivatives.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the benzene ring.

Major Products

    Oxidation: Diketone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound could be explored for its potential as a pharmacophore. The presence of the sulfonamide group suggests possible applications as an enzyme inhibitor or in the development of antimicrobial agents.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as organic semiconductors or as a component in specialty polymers due to its aromatic and heterocyclic structures.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, forming a stable complex that prevents substrate binding. The trifluoromethyl group could enhance binding affinity through hydrophobic interactions, while the sulfonamide group could form hydrogen bonds with amino acid residues in the enzyme.

Comparison with Similar Compounds

Sulfonamide Derivatives in Pharmaceutical Contexts

  • N-{[(2R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}-N-(2-{[(2R,5R)-2-(6-amino-9H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy}ethyl)-2-nitro-4-(trifluoromethyl)benzene-1-sulfonamide (Compound 12, ) Structural Differences: Replaces the furan-thiophene group with purine-oxolane moieties. HPLC purification (99% purity) indicates stringent synthesis requirements, a commonality in bioactive sulfonamides .

Agrochemical Sulfonamides

  • Triflusulfuron Methyl Ester ()

    • Structural Differences : Contains a triazine core instead of benzene, with a sulfonylurea bridge.
    • Functional Implications : Used as a herbicide, demonstrating that sulfonamide groups paired with electron-withdrawing substituents (e.g., trifluoromethyl) enhance herbicidal activity. The target compound’s furan-thiophene system may reduce phytotoxicity compared to triazine-based agrochemicals .
  • Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, )

    • Structural Differences : Benzamide (instead of sulfonamide) with an isopropoxy phenyl group.
    • Functional Implications : As a fungicide, flutolanil’s benzamide group and trifluoromethyl substitution highlight the importance of aromatic electron-withdrawing groups in disrupting fungal cell membranes. The target compound’s sulfonamide may offer stronger hydrogen-bonding capacity for target-specific interactions .

Patent-Based Sulfonamide Analogues

  • N-(3-(2-(((4S,5R)-5-(3,5-Bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide () Structural Differences: Incorporates an oxazolidinone ring and bis(trifluoromethyl)phenyl group. Functional Implications: The oxazolidinone moiety suggests antimicrobial or enzyme-inhibitory applications. The target compound’s simpler heterocyclic system (furan/thiophene) may prioritize cost-effective synthesis over complex ring systems .

Tabulated Comparison of Key Features

Compound Core Structure Key Substituents Application Notable Properties
Target Compound Benzene-sulfonamide Furan, thiophene, trifluoromethyl Undisclosed (likely pharma) High polarity, metabolic stability
Compound 12 () Benzene-sulfonamide Purine-oxolane, nitro, trifluoromethyl Antiviral (speculated) Nucleoside analog, HPLC-purified
Triflusulfuron Methyl Ester () Triazine-sulfonylurea Trifluoromethyl, methoxy Herbicide Photosystem II inhibition
Flutolanil () Benzamide Trifluoromethyl, isopropoxy Fungicide Fungal membrane disruption
Patent Compound () Oxazolidinone-sulfonamide Bis(trifluoromethyl), cyclohexene Antimicrobial (speculated) Enzyme inhibition, complex synthesis

Research Findings and Trends

  • Trifluoromethyl Role : Across analogs, the trifluoromethyl group consistently enhances bioactivity and stability, as seen in agrochemicals () and pharmaceuticals (). The target compound likely leverages this group for similar advantages .
  • Heterocyclic Influence : Furan and thiophene in the target compound may improve solubility and π-π stacking compared to purely aliphatic or aromatic substituents in analogs (e.g., tert-butyl in ) .
  • Synthesis Challenges : Complex analogs (e.g., ) require multi-step purifications, whereas the target compound’s synthesis (if similar to ) may prioritize yield (20% in Compound 12) and purity via gradient elution .

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure

The compound features a sulfonamide group linked to a benzene ring that is further substituted with trifluoromethyl and heterocyclic furan and thiophene rings. This unique structure is expected to influence its biological activity significantly.

The biological activity of compounds like this compound is often attributed to their ability to interact with various biological targets through:

  • Non-covalent interactions: Such as hydrogen bonding and hydrophobic interactions.
  • Enzyme inhibition: Compounds with sulfonamide groups are known to inhibit certain enzymes, including carbonic anhydrase and dihydropteroate synthase, which are critical in bacterial folate synthesis pathways.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

Activity Type Description
Antimicrobial Inhibition of bacterial growth, particularly against Mycobacterium tuberculosis and other pathogens.
Antitumor Potential efficacy against various cancer cell lines through apoptosis induction.
Anti-inflammatory Reduction of inflammatory markers and mediators in vitro and in vivo.
Antioxidant Scavenging of free radicals, contributing to cellular protection.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antimycobacterial Activity:
    • A study assessing the activity of various sulfonamides against M. tuberculosis showed that structurally related compounds exhibited significant antimicrobial properties, with minimum inhibitory concentrations (MICs) ranging from 6.25 μg/mL to 25 μg/mL .
  • Antitumor Effects:
    • Research indicated that derivatives containing furan and thiophene rings demonstrated cytotoxic effects against cancer cell lines. For example, compounds were found to induce apoptosis in human breast cancer cells through modulation of apoptotic pathways .
  • Anti-inflammatory Properties:
    • Compounds similar to this compound showed promising results in reducing inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

Q. Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian09) to identify electrophilic sites at the sulfonamide sulfur or trifluoromethyl group .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., in DMSO) to assess steric accessibility of reactive centers .

Basic: Which analytical techniques are critical for confirming identity and purity?

Q. Methodological Answer :

  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern matching for Cl/F-containing fragments .
  • FT-IR : Validate sulfonamide S=O stretches (1350–1300 cm⁻¹) and trifluoromethyl C–F vibrations (1250–1100 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from furan/thiophene moieties .

Advanced: How does the trifluoromethyl group modulate electronic properties and bioactivity?

Q. Methodological Answer :

  • Electron-Withdrawing Effect : The –CF₃ group increases sulfonamide acidity (lower pKa), enhancing hydrogen-bonding capacity with biological targets .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, as shown in microsomal assays (e.g., rat liver S9 fractions) .

Basic: What storage conditions preserve the compound’s stability?

Q. Methodological Answer :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the thiophene ring .
  • Atmosphere : Use argon/vacuum-sealed containers to avoid hydrolysis of the sulfonamide group .

Advanced: Which in vitro models evaluate pharmacokinetic (PK) properties?

Q. Methodological Answer :

  • Caco-2 Permeability Assays : Assess intestinal absorption potential (Papp values >1×10⁻⁶ cm/s indicate high permeability) .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu) in human plasma .

Basic: How are solubility challenges addressed in biological assays?

Q. Methodological Answer :

  • Co-solvent Systems : Use DMSO/PEG 400 (1:4 v/v) for aqueous solubility enhancement .
  • Lipid-Based Formulations : Nanoemulsions (e.g., Labrafil®) improve bioavailability in animal studies .

Advanced: Which catalytic systems optimize thiophene-mediated coupling reactions?

Q. Methodological Answer :

  • Palladium Catalysis : Pd(OAc)₂/Xantphos for Suzuki-Miyaura cross-couplings at the thiophene C-3 position .
  • Photoredox Catalysis : Ru(bpy)₃Cl₂ enables C–H functionalization under blue LED light (450 nm) .

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